Cas no 29581-98-4 (3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid)

3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 化学的及び物理的性質
名前と識別子
-
- L-Cystine,N,N'-diformyl-
- N,N'-Diformyl-L-cystine
- D-4-trifluoromethyl-mandelic acid
- N,N'-Diformyl-cystin
- N,N'-Diformyl-L-cystin
- p-trifluoromethylmandelic acid
- 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid
-
- インチ: InChI=1S/C8H12N2O6S2/c11-3-9-5(7(13)14)1-17-18-2-6(8(15)16)10-4-12/h3-6H,1-2H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16)
- InChIKey: AHYQLWRZIWXMJA-UHFFFAOYSA-N
- ほほえんだ: C(NC(C(O)=O)CSSCC(NC=O)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 296.01400
じっけんとくせい
- PSA: 183.40000
- LogP: 0.81980
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid セキュリティ情報
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C179218-500mg |
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid |
29581-98-4 | 500mg |
$ 50.00 | 2022-06-06 | ||
TRC | C179218-1g |
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid |
29581-98-4 | 1g |
$ 70.00 | 2022-06-06 | ||
TRC | C179218-5g |
3-[(2-Carboxy-2-formamidoethyl)disulfanyl]-2-formamidopropanoic Acid |
29581-98-4 | 5g |
$ 275.00 | 2022-06-06 |
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acidに関する追加情報
Professional Introduction to 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid (CAS No. 29581-98-4)
3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid, with the CAS number 29581-98-4, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its complex structure, exhibits a unique combination of functional groups that make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both carboxylic acid and formamide groups, along with a disulfanyl bridge, imparts distinct reactivity and binding properties that are highly valuable in drug discovery and development.
The< strong>3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid molecule is particularly interesting due to its potential applications in the design of novel therapeutic agents. Recent studies have highlighted its role as a building block in the synthesis of protease inhibitors, which are crucial in the treatment of various inflammatory and infectious diseases. The disulfanyl group, in particular, has been shown to enhance the stability and bioavailability of drug molecules, making it an attractive feature for medicinal chemists.
In the realm of biochemical research, this compound has been explored for its interactions with biological targets. The formamide group, for instance, can participate in hydrogen bonding interactions, which are essential for the binding affinity of drug molecules to their receptors. This property makes it a valuable component in the development of small-molecule drugs that require precise targeting and high specificity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid with various biological targets. These studies have revealed that the compound can effectively modulate the activity of enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders. Additionally, its ability to form stable complexes with metal ions has opened up avenues for applications in metallodrug development.
The synthesis of 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced catalytic systems has been reported to improve the efficiency of these synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce the disulfanyl group into the molecular framework with high selectivity.
From a pharmaceutical perspective, the< strong>3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid compound has shown promise as a precursor for novel antibiotics. Its structural features allow it to interact with bacterial enzymes in ways that disrupt essential metabolic processes. This has led to interest in developing derivatives of this compound that exhibit enhanced antibacterial activity while minimizing side effects.
The role of 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid in materials science is also noteworthy. Its ability to form coordination complexes with metal ions has been exploited in the development of smart materials that can respond to environmental stimuli. These materials have potential applications in sensors and actuators, where precise control over molecular interactions is crucial.
In conclusion, 3-(2-Carboxy-2-formamidoethyl)disulfanyl-2-formamidopropanoic Acid (CAS No. 29581-98-4) is a multifaceted compound with significant potential across various domains of science and technology. Its unique structural features and reactivity make it an invaluable tool for researchers working on drug discovery, biochemical interactions, synthetic chemistry, and materials science. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges in modern science.
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